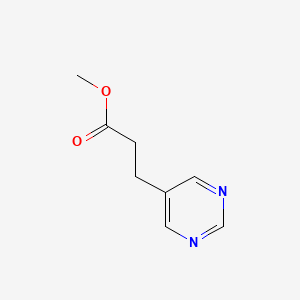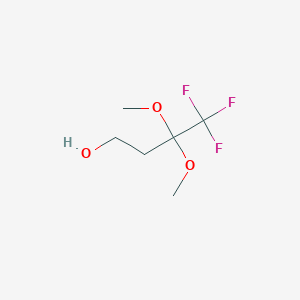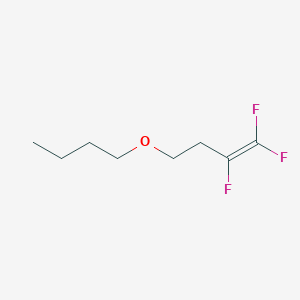
2'-Chloro-5-fluoro-2-hydroxybenzophenone
Descripción general
Descripción
2’-Chloro-5-fluoro-2-hydroxybenzophenone is an organic compound with the molecular formula C13H8ClFO2. It is a derivative of benzophenone, characterized by the presence of chloro and fluoro substituents on the aromatic rings. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One common method to synthesize 2’-Chloro-5-fluoro-2-hydroxybenzophenone is through the Fries rearrangement of p-fluorophenyl p-chlorobenzoate. Alternatively, aluminum chloride can be used as a catalyst at 130°C for 2 hours, achieving a 98% yield.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Fries rearrangement reactions, utilizing optimized reaction conditions to maximize yield and purity. The choice of catalyst and reaction temperature is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2’-Chloro-5-fluoro-2-hydroxybenzophenone can undergo nucleophilic substitution reactions due to the presence of chloro and fluoro groups. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: This compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2’-Chloro-5-fluoro-2-hydroxybenzophenone has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2’-Chloro-5-fluoro-2-hydroxybenzophenone involves its interaction with specific molecular targets and pathways. As a metabolite of Progabide, it may exert effects on the GABAergic system, influencing neurotransmission and exhibiting antiepileptic properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
4’-Chloro-5-fluoro-2-hydroxybenzophenone: Similar structure but with different positional isomers.
2-Hydroxy-4’-chloro-5-fluorobenzophenone: Another positional isomer with similar chemical properties.
Uniqueness: 2’-Chloro-5-fluoro-2-hydroxybenzophenone is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both chloro and fluoro groups provides distinct chemical properties, making it valuable for various synthetic and research purposes.
Propiedades
IUPAC Name |
(2-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)13(17)10-7-8(15)5-6-12(10)16/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXKKRRSKDQBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)F)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Methyl-3-[perfluoro(1-propoxyethyl)]pyrazole](/img/structure/B3040680.png)

